

A Comparative Analysis of Ring Strain in Cyclotetradecane and Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ring strain in **cyclotetradecane** relative to other cycloalkanes, supported by experimental data. Understanding the inherent strain of cyclic structures is crucial in medicinal chemistry and materials science, as it significantly influences molecular conformation, stability, and reactivity.

Introduction to Ring Strain

Cycloalkanes inherently possess a degree of instability known as ring strain, which arises from deviations from ideal bonding geometries. This strain is a composite of three main factors:

- Angle Strain: This occurs when the C-C-C bond angles in the ring deviate from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. Small rings like cyclopropane and cyclobutane exhibit significant angle strain.[1][2][3]
- Torsional Strain (Pitzer Strain): This arises from the eclipsing of C-H bonds on adjacent carbon atoms. Planar or rigid cyclic structures often force neighboring hydrogen atoms into energetically unfavorable eclipsed conformations.[3][4]
- Steric Strain (Transannular Strain): In medium to large rings, repulsive van der Waals interactions can occur between non-bonded atoms across the ring that are forced into close proximity.[2][4]



The total ring strain of a cycloalkane is the sum of these contributing factors and is a key determinant of its thermodynamic stability.

Quantitative Comparison of Ring Strain

The total ring strain of cycloalkanes is experimentally determined by measuring their heat of combustion. The more strained a molecule is, the higher its potential energy and the more heat it releases upon combustion. By comparing the heat of combustion per methylene (CH₂) group to that of a strain-free acyclic alkane (approximately 157.4 kcal/mol), the total strain energy can be calculated.[5][6]

The following table summarizes the total strain energies for a series of cycloalkanes, providing a clear comparison of their relative stabilities.

Cycloalkane	Number of Carbons	Total Strain Energy (kcal/mol)
Cyclopropane	3	27.6
Cyclobutane	4	26.3
Cyclopentane	5	6.2
Cyclohexane	6	0
Cycloheptane	7	6.3
Cyclooctane	8	9.7
Cyclononane	9	12.9
Cyclodecane	10	12.1
Cycloundecane	11	11.0
Cyclododecane	12	4.2
Cyclotridecane	13	5.2
Cyclotetradecane	14	1.4 - 2.0



Data compiled from multiple sources. The value for **cyclotetradecane** reflects a corrected, lower strain energy.[6][7]

As the data indicates, cyclopropane and cyclobutane are highly strained. Cyclohexane is notable for being virtually strain-free due to its ability to adopt a stable chair conformation that minimizes all three types of strain.[4][8] Medium-sized rings (C₇ to C₁₁) exhibit moderate strain, primarily due to a combination of torsional and transannular interactions.[6]

For larger rings, including **cyclotetradecane**, the flexibility of the carbon chain allows them to adopt conformations that minimize bond angle and torsional strain, resulting in significantly lower total ring strain.[7] **Cyclotetradecane**, with a strain energy of approximately 1.4-2.0 kcal/mol, is considered to be nearly strain-free, similar to cyclohexane and very large rings.[7]

Experimental Protocols: Determination of Ring Strain via Heat of Combustion

The experimental determination of ring strain in cycloalkanes is primarily achieved through bomb calorimetry to measure the heat of combustion.

Objective: To measure the heat released when a known amount of a cycloalkane is completely combusted in the presence of excess oxygen. This value is then used to calculate the total ring strain.

Methodology:

- Sample Preparation: A precise mass of the liquid or solid cycloalkane is determined. For
 volatile liquids, the sample may be encapsulated in a "Mylar" bag or a sealed ampule of
 known heat of combustion.
- Calorimeter Setup: The sample is placed in a sample holder within a high-pressure vessel, known as a "bomb," which is then pressurized with pure oxygen.
- Combustion: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The sample is ignited electrically via a fuse wire.
- Temperature Measurement: The temperature change of the water surrounding the bomb is meticulously recorded. The corrected temperature rise is used to calculate the total heat



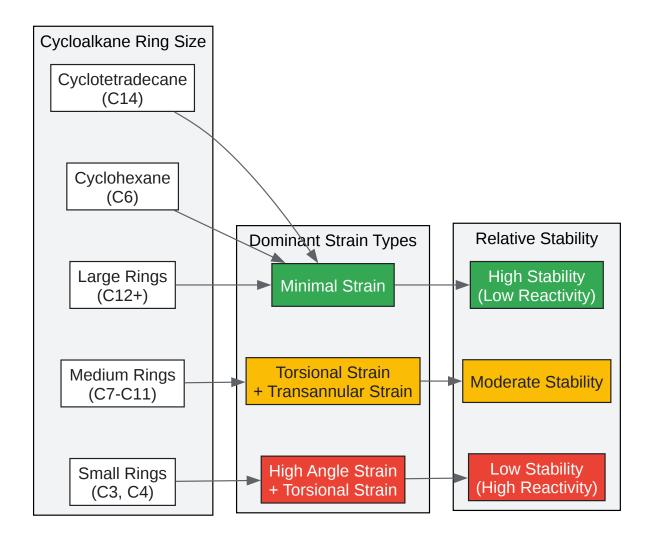
evolved during the combustion.

- Corrections: The raw heat value is corrected for the heat of combustion of the fuse wire and
 any sample containment materials. For liquid samples, a correction for the heat of
 vaporization is applied to determine the heat of combustion in the gas phase, which is
 essential for accurate strain energy calculations. The heat of vaporization can be determined
 from vapor pressure measurements using a "boiling-point" method.
- Calculation of Strain Energy:
 - The molar heat of combustion of the cycloalkane is calculated.
 - This value is divided by the number of methylene (CH₂) groups in the ring to get the heat of combustion per CH₂ group.
 - The difference between this value and the heat of combustion per CH₂ group of a strainfree reference (e.g., a long-chain n-alkane, ~157.4 kcal/mol) is determined.
 - This difference is then multiplied by the number of CH₂ groups in the cycloalkane to yield the total strain energy.[5][6][9]

Visualization of Ring Strain Concepts

The interplay between different types of strain as a function of ring size can be visualized through the following logical diagram.





Click to download full resolution via product page

Factors influencing cycloalkane stability.

This diagram illustrates the relationship between the size of the cycloalkane ring, the dominant types of strain present, and the resulting thermodynamic stability. Small rings are dominated by high angle and torsional strain, leading to low stability. Medium rings experience a combination of torsional and transannular strain, resulting in moderate stability. Cyclohexane and large rings like **cyclotetradecane** are able to adopt conformations that minimize these strains, leading to high stability.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cycloalkanes.html [ursula.chem.yale.edu]
- 7. umsl.edu [umsl.edu]
- 8. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 9. 4.3 Stability of Cycloalkanes: Ring Strain Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [A Comparative Analysis of Ring Strain in Cyclotetradecane and Other Cycloalkanes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198814#comparing-the-ring-strain-of-cyclotetradecane-with-other-cycloalkanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com